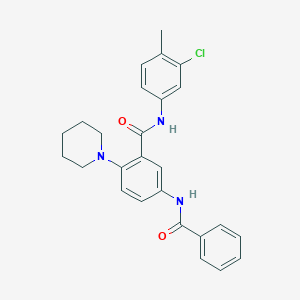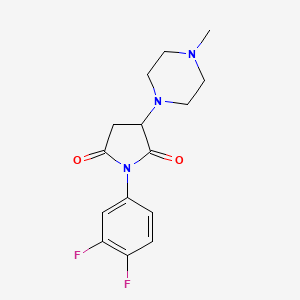
5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide
説明
5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide, also known as BCPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCPB belongs to the class of benzamide derivatives and has been identified as a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) signaling pathway.
作用機序
5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide's mechanism of action involves the inhibition of the PI3K signaling pathway, which is involved in cell growth, survival, and metabolism. PI3K is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide inhibits PI3K by binding to its catalytic subunit, preventing its activation and downstream signaling. This inhibition leads to the suppression of tumor growth and proliferation. In addition, 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cellular metabolism.
Biochemical and Physiological Effects:
5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide inhibits cell growth and proliferation by suppressing the PI3K signaling pathway. 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide also induces apoptosis, or programmed cell death, in cancer cells. In inflammatory diseases, 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurodegenerative disorders, 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide has been shown to protect against neuronal damage and improve cognitive function by reducing oxidative stress and inflammation.
実験室実験の利点と制限
5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the PI3K pathway, making it a valuable tool for studying the role of PI3K in various diseases. Another advantage is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative disorders. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful evaluation in preclinical studies.
将来の方向性
There are several future directions for 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide research. One direction is the development of 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide analogs with improved solubility and pharmacokinetic properties. Another direction is the evaluation of 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide in combination with other anticancer drugs for synergistic effects. In addition, the role of 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide in other diseases, such as diabetes and cardiovascular disease, should be further investigated. Finally, the potential side effects of 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide should be carefully evaluated in preclinical studies to ensure its safety for clinical use.
科学的研究の応用
5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide has been shown to inhibit the PI3K signaling pathway, which is frequently dysregulated in cancer cells. This inhibition leads to the suppression of tumor growth and proliferation. 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In neurodegenerative disorders, 5-(benzoylamino)-N-(3-chloro-4-methylphenyl)-2-(1-piperidinyl)benzamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
5-benzamido-N-(3-chloro-4-methylphenyl)-2-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O2/c1-18-10-11-21(17-23(18)27)29-26(32)22-16-20(28-25(31)19-8-4-2-5-9-19)12-13-24(22)30-14-6-3-7-15-30/h2,4-5,8-13,16-17H,3,6-7,14-15H2,1H3,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGRMFBILBYEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N4CCCCC4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B4664912.png)

![4-[2-(3,5-dichloro-4-hydroxybenzoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B4664927.png)
![N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide](/img/structure/B4664934.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4664940.png)
![2-benzyl-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4664947.png)

![2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]thio}pyridine](/img/structure/B4664967.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B4664974.png)
![3,5-dimethoxy-N-[phenyl(3-pyridinyl)methyl]benzamide](/img/structure/B4664979.png)
![1-[3-(dimethylamino)propyl]-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B4665003.png)
![N-{4-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4665004.png)

![N-[2-(4-ethylphenoxy)ethyl]-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4665016.png)